molecular formula C22H34N2OS B14321618 5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole CAS No. 109970-57-2

5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole

Cat. No.: B14321618
CAS No.: 109970-57-2
M. Wt: 374.6 g/mol
InChI Key: LKEAXXJERPKQCB-UHFFFAOYSA-N
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Description

5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a methoxy group, a methylsulfanyl group, a phenyl group, and an undecyl chain attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole typically involves the reaction of appropriate starting materials under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the pyrazole ring .

Scientific Research Applications

5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-4-(methylsulfanyl)-1-phenyl-3-undecyl-1H-pyrazole is unique due to its specific combination of functional groups and the presence of an undecyl chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

109970-57-2

Molecular Formula

C22H34N2OS

Molecular Weight

374.6 g/mol

IUPAC Name

5-methoxy-4-methylsulfanyl-1-phenyl-3-undecylpyrazole

InChI

InChI=1S/C22H34N2OS/c1-4-5-6-7-8-9-10-11-15-18-20-21(26-3)22(25-2)24(23-20)19-16-13-12-14-17-19/h12-14,16-17H,4-11,15,18H2,1-3H3

InChI Key

LKEAXXJERPKQCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NN(C(=C1SC)OC)C2=CC=CC=C2

Origin of Product

United States

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